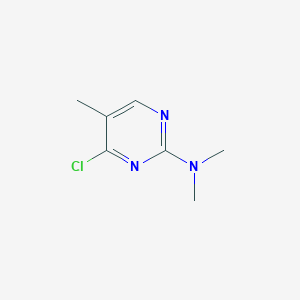

4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N,5-trimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-9-7(11(2)3)10-6(5)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYMUWLYDYYIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269669 | |

| Record name | 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-68-3 | |

| Record name | 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71406-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, a substituted pyrimidine with significant potential as a building block in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of related pyrimidine derivatives to present its IUPAC nomenclature, chemical structure, a proposed synthetic pathway, and its anticipated physicochemical properties and reactivity. Furthermore, we delve into the broader context of substituted pyrimidines in pharmaceutical research, highlighting the potential applications of this molecule in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust scientific foundation for the synthesis and utilization of this and similar compounds.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, with numerous pyrimidine-containing drugs approved for treating a wide range of diseases, including cancer, and viral and bacterial infections.[3][4] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[2] The introduction of a chloro-substituent, in particular, provides a reactive handle for further functionalization, making chloropyrimidines valuable intermediates in organic synthesis.[5][6]

This guide focuses on the specific, albeit less common, derivative: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. We will establish its chemical identity and then proceed to a detailed discussion of its synthesis, properties, and potential applications, drawing upon the extensive knowledge base of pyrimidine chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-chloro-N,N,5-trimethylpyrimidin-2-amine . This name systematically describes the molecule's structure: a pyrimidine ring with a chlorine atom at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 5-position.

The chemical structure can be represented as follows:

Caption: Proposed synthetic workflow for 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

3.2. Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized based on experimental observations.

Step 1: Synthesis of 4-chloro-N,N-dimethyl-5-methylpyrimidin-2-amine from 2,4-dichloro-5-methylpyrimidine

The foundational reaction for this synthesis is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. [7]

-

Reagents and Materials:

-

2,4-dichloro-5-methylpyrimidine

-

Dimethylamine (40% solution in water or as a gas)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

-

Procedure:

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent, add dimethylamine (2.0-3.0 eq). The excess dimethylamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The product is extracted into an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

-

-

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). [7] * Temperature: While some SNAr reactions on activated pyrimidines can proceed at room temperature, gentle heating is often employed to increase the reaction rate, especially if the nucleophile is not highly reactive. [7] * Excess Nucleophile: Using an excess of dimethylamine drives the reaction to completion and avoids the need for an additional external base.

-

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₀ClN₃ |

| Molecular Weight | 171.63 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| pKa | The pyrimidine ring nitrogens will be basic, with the N,N-dimethylamino group also contributing to the overall basicity. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the three methyl groups and the proton on the pyrimidine ring.

-

¹³C NMR would provide signals for the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and C-H bonds would be observed.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-chloro-N,N,5-trimethylpyrimidin-2-amine is dominated by the 4-chloro substituent, which is a versatile handle for introducing further molecular diversity.

5.1. Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a library of compounds with diverse functionalities at the 4-position. [8]* Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

5.2. Potential as a Scaffold in Drug Design

The substituted pyrimidine core is a cornerstone in the design of kinase inhibitors. [9]Many approved cancer drugs, such as gefitinib and erlotinib, feature a substituted pyrimidine scaffold that targets key signaling pathways involved in cell proliferation and survival. [4][9]The structural features of 4-chloro-N,N,5-trimethylpyrimidin-2-amine make it an attractive starting point for the development of novel inhibitors targeting various kinases. The dimethylamino group at the 2-position and the methyl group at the 5-position can influence the binding affinity and selectivity for specific kinase targets.

Conclusion

4-Chloro-N,N,5-trimethylpyrimidin-2-amine, while not a widely studied compound, represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established methodologies in pyrimidine chemistry, primarily involving nucleophilic aromatic substitution. The reactive chloro-substituent provides a gateway for extensive chemical modifications, enabling the creation of diverse molecular libraries. Given the proven track record of the pyrimidine scaffold in successful drug development, this compound holds significant promise for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and other disease areas. Further investigation into the synthesis and biological evaluation of derivatives of 4-chloro-N,N,5-trimethylpyrimidin-2-amine is warranted to unlock its full therapeutic potential.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- 4-Chloropyrimidine. CymitQuimica.

- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC.

- Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021).

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- 4-Chloro-5-methylpyrimidin-2-amine. PubChem.

- 4-Chloro-5-methylpyrimidin-2-amine. Sigma-Aldrich.

- Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). BenchChem.

- The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. (1965). Australian Journal of Chemistry.

- 4-chloro-N,N-diethyl-5-nitropyrimidin-2-amine. PubChem.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2022). MDPI.

- Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. (2025). BenchChem.

- 4-chloro-N-methylpyrimidin-2-amine. Sigma-Aldrich.

- 4-Chloro-N-methylpyrimidin-2-amine. Santa Cruz Biotechnology.

- 4-CHLORO-N-METHYL-5-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE. Sigma-Aldrich.

- 4-Chloro-2-methylpyrimidin-5-amine. ChemScene.

- 4-Chloro-N,N-diethyl-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine. SpectraBase.

- 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine. ECHA.

- 4-Chloro-2-methylpyrimidin-5-amine. ChemScene.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. benchchem.com [benchchem.com]

- 8. connectsci.au [connectsci.au]

- 9. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from closely related analogs and established principles of pyrimidine chemistry to offer a robust predictive profile. The content herein is intended to support synthetic planning, characterization, and further investigation of this compound and its derivatives. This guide includes predicted physicochemical properties, an in-depth analysis of its chemical reactivity, a plausible synthetic route, and detailed protocols for its characterization.

Introduction and Structural Elucidation

The target molecule, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, is a derivative of the pyrimidine heterocyclic system. The nomenclature suggests a pyrimidine ring with a chlorine atom at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 5-position. The presence of the 4-chloro substituent makes this compound a valuable intermediate for further functionalization, primarily through nucleophilic aromatic substitution reactions. The electron-donating dimethylamino and methyl groups are expected to influence the electron density of the pyrimidine ring and, consequently, its reactivity and physicochemical properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. These values are extrapolated from data for structurally similar compounds, including 4-Chloro-5-methylpyrimidin-2-amine (CAS 20090-58-8), 4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2), and 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9).

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₇H₁₀ClN₃ | Based on structural components |

| Molecular Weight | 171.63 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar small molecules[1][2][3] |

| Melting Point | Not available; expected to be a solid at room temperature | Based on related compounds being solids[1][2][3] |

| Boiling Point | >250 °C (estimated) | Extrapolated from 4-Chloro-N,N-dimethylpyrimidin-2-amine (248.9 °C)[1] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility for similar heterocyclic compounds |

| pKa | Not available; expected to be a weak base | Presence of basic nitrogen atoms in the pyrimidine ring and the dimethylamino group |

Chemical Properties and Reactivity

The chemical behavior of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is dominated by the reactivity of the 4-chloro substituent on the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 4-position acts as a leaving group.[4][5] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.[4]

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom at the 4-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex. The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[4]

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.[4]

Common nucleophiles that can displace the 4-chloro group include amines, alkoxides, and thiols. The reaction rate can be influenced by the nature of the nucleophile, the solvent, and the temperature.[4]

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism of SNAr on the pyrimidine ring.

Stability

4-Chloro-N,N,5-trimethylpyrimidin-2-amine is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[2] Hydrolysis to the corresponding 4-hydroxypyrimidine derivative may occur under harsh acidic or basic conditions, especially at elevated temperatures.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine would likely start from a readily available pyrimidine precursor. A common strategy involves the chlorination of a corresponding pyrimidin-4-one.

A potential synthetic route is as follows:

-

Starting Material: 2-(Dimethylamino)-5-methylpyrimidin-4(3H)-one.

-

Chlorination: Treatment of the pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would convert the hydroxyl group at the 4-position to a chloro group. This reaction is a standard and widely used method for the synthesis of chloropyrimidines.[6]

Diagram 2: Proposed Synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Caption: Proposed synthetic route via chlorination.

Experimental Protocols for Characterization

The following are generalized protocols for the structural confirmation and purity assessment of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by identifying the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

A singlet for the methyl group at the 5-position (C5-CH₃).

-

A singlet for the two equivalent methyl groups of the dimethylamino group (N(CH₃)₂).

-

A singlet for the proton on the pyrimidine ring at the 6-position (C6-H).

-

The chemical shifts will be influenced by the solvent and the electronic environment of the protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Expected Signals:

-

Signals corresponding to the carbon atoms of the pyrimidine ring.

-

A signal for the carbon of the methyl group at the 5-position.

-

A signal for the carbons of the dimethylamino group.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the isotopic pattern of the compound.

Protocol (Electron Ionization - Mass Spectrometry, EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Expected Results:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.63 g/mol ).

-

An isotopic pattern characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Fragmentation patterns that can provide further structural information.

-

Diagram 3: General Experimental Workflow for Characterization

Caption: Workflow from synthesis to characterization.

Safety and Handling

Based on the safety information for analogous compounds, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine should be handled with care.[1][2][3]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Conclusion

4-Chloro-N,N,5-trimethylpyrimidin-2-amine is a promising building block for the synthesis of more complex molecules with potential applications in drug discovery. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its physical and chemical properties based on the well-established chemistry of chloropyrimidines and data from closely related structures. The outlined synthetic and characterization protocols offer a practical starting point for researchers and scientists working with this compound. Further experimental validation of the predicted properties is encouraged to build upon the knowledge base for this class of compounds.

References

-

Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4-chloro-N,N-dimethylpentan-2-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). 4-chloro-6-(ethylamino)-2-(4-methyl-1-piperazinyl)-5-(methylthio)-pyrimidine, monohydrochloride. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved March 7, 2026, from [Link]

Sources

- 1. 4-Chloro-N,N-dimethylpyrimidin-2-amine | 23631-02-9 [sigmaaldrich.cn]

- 2. 4-Chloro-5-methylpyrimidin-2-amine | 20090-58-8 [sigmaaldrich.com]

- 3. 4-Chloro-N,N-dimethylpyrimidin-2-amine | 23631-02-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3): Structural Profiling, Reactivity, and Applications in Receptor Antagonist Development

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their exceptional ability to engage in hydrogen bonding and their tunable electronic properties. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3) is a highly specialized, functionally dense heterocyclic building block[1]. Characterized by a reactive electrophilic center at the C4 position and specific steric/electronic modulations at the C2 and C5 positions, this compound is extensively utilized as a precursor in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

To effectively utilize 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in synthetic pathways, one must understand the causality of its structural features.

-

C4-Chlorine: The pyrimidine ring is inherently electron-deficient. The chlorine atom at the 4-position acts as an excellent leaving group, making this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C2-Dimethylamino Group: The

-dimethyl moiety donates electron density into the pyrimidine ring via resonance. While this slightly deactivates the ring compared to a 2,4-dichloropyrimidine, it provides critical metabolic stability and ensures the amine cannot act as a hydrogen bond donor, restricting its interaction profile to highly specific hydrogen bond accepting via the pyrimidine nitrogens. -

C5-Methyl Group: This group introduces a hydrophobic vector and steric bulk, which is often crucial for locking the conformation of the resulting drug molecule to fit precisely into the hydrophobic pockets of target receptors[2].

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 4-Chloro-N,N,5-trimethylpyrimidin-2-amine | [1][4] |

| CAS Registry Number | 71406-68-3 | [1][5] |

| Molecular Formula | C₇H₁₀ClN₃ | [1][5] |

| Molecular Weight | 171.63 g/mol | [1][5] |

| MDL Number | MFCD21098360 | [1] |

| SMILES String | Cc1cnc(N(C)C)nc1Cl | Derived from Structure |

| Primary Application | Intermediate for MCH receptor antagonists | [2][3] |

Mechanistic Pathway: Role in MCH Receptor Antagonism

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is heavily implicated in the regulation of feeding behavior, energy homeostasis, and mood disorders[2][3].

When 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is coupled with a secondary pharmacophore (such as a substituted piperidine or biphenyl system), the resulting molecule acts as a potent MCHR1 antagonist. The pyrimidine core anchors the molecule via hydrogen bonding to the receptor's transmembrane helices, while the C5-methyl and C2-dimethylamino groups optimize the lipophilic ligand efficiency (LLE), preventing off-target kinase inhibition.

Figure 1: MCHR1 signaling pathway and the intervention mechanism of pyrimidine-based antagonists.

Synthetic Methodologies & Experimental Protocols

To integrate CAS 71406-68-3 into a drug discovery pipeline, a robust Nucleophilic Aromatic Substitution (SNAr) protocol is required. The following methodology is designed as a self-validating system, ensuring that each step provides feedback on the reaction's progress.

SNAr Workflow Visualization

Figure 2: Step-by-step workflow for the SNAr coupling of CAS 71406-68-3.

Step-by-Step Protocol: SNAr Coupling

Objective: Couple 4-Chloro-N,N,5-trimethylpyrimidin-2-amine with a generic secondary amine nucleophile (e.g., a piperidine derivative).

-

Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equivalent, typically 1.0 mmol, 171.6 mg). Add the secondary amine nucleophile (1.2 equivalents).

-

Causality: A slight excess of the nucleophile ensures complete consumption of the valuable pyrimidine electrophile.

-

-

Solvent and Base Addition: Dissolve the reagents in anhydrous

-Dimethylformamide (DMF) (0.2 M concentration). Add-

Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex transition state formed during SNAr. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from reacting with the pyrimidine, but it efficiently scavenges the HCl byproduct, driving the reaction equilibrium forward.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath or heating block for 12 hours.

-

Causality: The electron-donating C2-dimethylamino group slightly deactivates the C4 position, necessitating thermal energy to overcome the activation barrier of the addition step.

-

-

In-Process Control (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation Metric: The starting material (CAS 71406-68-3) will show a distinct [M+H]⁺ peak at m/z 172.0 with a 3:1 isotopic pattern (indicative of ³⁵Cl/³⁷Cl). The reaction is deemed complete when this peak is absent and replaced by the product mass.

-

-

Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by 5 washes with a 5% aqueous LiCl solution.

-

Causality: The repeated LiCl washes are critical for effectively removing the high-boiling DMF solvent from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc).

Analytical Validation & Quality Control

To ensure the integrity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine before use in synthesis, the following analytical signatures must be verified:

-

LC-MS: Positive electrospray ionization (ESI+) should yield an [M+H]⁺ ion at 172.0 m/z. The presence of a peak at 174.0 m/z at approximately 33% intensity confirms the presence of the single chlorine atom.

-

¹H-NMR (CDCl₃, 400 MHz):

-

A singlet at ~8.00 ppm (1H) corresponding to the C6 aromatic proton.

-

A singlet at ~3.15 ppm (6H) corresponding to the

-dimethylamino protons. -

A singlet at ~2.20 ppm (3H) corresponding to the C5 methyl group.

-

Note: The absence of any exchangeable N-H protons confirms the fully substituted nature of the C2 amine.

-

References

-

Molaid Chemical Database. "4-chloro-2-dimethylamino-5-methylpyrimidine - CAS 71406-68-3 and MCH Receptor Antagonists". Molaid. Available at:[Link]

Sources

- 1. 71406-68-3|4-Chloro-N,N,5-trimethylpyrimidin-2-amine|BLDpharm [bldpharm.com]

- 2. 4-chloro-2-dimethylamino-5-methylpyrimidine - CAS号 71406-68-3 - 摩熵化学 [molaid.com]

- 3. 4-chloro-2-dimethylamino-5-methylpyrimidine - CAS号 71406-68-3 - 摩熵化学 [molaid.com]

- 4. arctomsci.com [arctomsci.com]

- 5. molcore.com [molcore.com]

Synthesis and Mechanistic Evaluation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: A Technical Guide

Target Molecule: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) Application Context: Advanced pharmaceutical building block for kinase inhibitors and agrochemical discovery.

As a Senior Application Scientist, I frequently encounter drug development programs stalled by poor regiocontrol during the synthesis of substituted pyrimidines. The target molecule, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, presents a classic regioselectivity trap. This whitepaper deconstructs the chemical causality behind its synthesis, providing a field-proven, self-validating de novo protocol that circumvents the limitations of late-stage functionalization.

Retrosynthetic Logic & The Regioselectivity Pitfall

When designing a route to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine[1], the intuitive (but flawed) approach is to perform a Nucleophilic Aromatic Substitution (SNAr) on commercially available 2,4-dichloro-5-methylpyrimidine using dimethylamine.

The Causality of Failure: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position. The intermediate Meisenheimer complex formed by nucleophilic attack at C4 is highly stabilized by the adjacent nitrogen atoms[2][3]. Consequently, reacting 2,4-dichloro-5-methylpyrimidine with dimethylamine predominantly yields the undesired isomer, 2-chloro-N,N,5-trimethylpyrimidin-4-amine.

To achieve absolute regiocontrol, we must abandon SNAr and utilize a de novo pyrimidine ring synthesis . By condensing 1,1-dimethylguanidine with a 1,3-dicarbonyl equivalent (ethyl 2-formylpropionate), we pre-install the C2-dimethylamino group. Subsequent deoxychlorination guarantees the chlorine atom is exclusively positioned at C4.

Fig 1: Regioselectivity challenges in SNAr vs. absolute control via de novo synthesis.

Self-Validating Experimental Protocols

The following two-step workflow is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure the thermodynamic and kinetic parameters are met before proceeding.

Fig 2: Step-by-step workflow for the synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Step 1: Synthesis of 2-(Dimethylamino)-5-methylpyrimidin-4(1H)-one

Mechanistic Insight: The primary amine of 1,1-dimethylguanidine attacks the highly reactive formyl group of ethyl 2-formylpropionate, followed by intramolecular cyclization of the imine onto the ester. Absolute ethanol is required to prevent the hydrolysis of the ester precursor.

Procedure:

-

Activation: To a dry round-bottom flask under argon, add 1,1-dimethylguanidine sulfate (1.0 eq) and absolute ethanol (0.5 M). Cool to 0 °C.

-

Deprotonation: Slowly add a 21% wt solution of Sodium Ethoxide (NaOEt) in ethanol (2.5 eq). Stir for 30 minutes to liberate the free guanidine base.

-

Condensation: Dropwise add ethyl 2-formylpropionate (1.1 eq). Remove the ice bath and heat the reaction to reflux (78 °C) for 6 hours.

-

IPC Checkpoint: Sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The reaction is self-validated when the starting material mass disappears and the intermediate mass (

) is dominant. -

Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully neutralize to pH 7 using 1M HCl.

-

Isolation: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 60 °C overnight.

Step 2: Deoxychlorination to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Mechanistic Insight: Phosphorus oxychloride (POCl

Procedure:

-

Reagent Charging: Charge a dry, argon-flushed flask with the intermediate from Step 1 (1.0 eq).

-

Chlorination: Cautiously add POCl

(5.0 eq) at room temperature, followed by -

Reflux: Heat the mixture to 105 °C for 3 to 4 hours.

-

IPC Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar pyrimidinone (R

~0.1) will convert entirely to the non-polar target pyrimidine (R -

Critical Quench: Cool the mixture. Do not add water to the bulk reaction. Concentrate the mixture under reduced pressure to remove the majority of excess POCl

. Slowly pour the resulting thick residue over vigorously stirred crushed ice. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Wash the combined organics with saturated NaHCO -

Purification: Dry over anhydrous Na

SO

Quantitative Data & Analytical Signatures

To ensure the integrity of the synthesized batch, compare your analytical outputs against the following standardized metrics. The presence of the characteristic 3:1 isotopic ratio in the mass spectrum confirms the successful installation of the chlorine atom.

| Compound | MW ( g/mol ) | Expected Yield | LC-MS | |

| Intermediate (Step 1) | 153.18 | 75% - 85% | 154.1 | |

| Target Product (Step 2) | 171.63 | 80% - 90% | 172.1 / 174.1 |

References

-

BLDpharm. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Product Specifications.1

-

Google Patents (US9416112B2). 2,4-pyrimidinediamine compounds and their uses (Regioselectivity of 2,4-dichloro-5-methylpyrimidine).2

-

National Institutes of Health (PMC). Recent Advances in Pyrimidine-Based Drugs.3

Sources

Spectroscopic Elucidation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural characterization of pyrimidine-based scaffolds is a critical quality attribute in the development of kinase inhibitors, agrochemicals, and targeted covalent warheads. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, and MS) of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the spectral phenomena and establish self-validating experimental protocols to ensure absolute scientific integrity.

Molecular Architecture & Spectroscopic Causality

To interpret the spectroscopic data of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, one must first understand its electronic topology. The molecule consists of an electron-deficient pyrimidine core modulated by competing substituents:

-

Position 2 (

): An electron-donating -

Position 4 (

): An electron-withdrawing chlorine atom ( -

Position 5 (

): A weakly electron-donating methyl group ( -

Position 6 (

): An unsubstituted aromatic proton.

This "push-pull" electronic distribution directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the specific fragmentation pathways in Mass Spectrometry (MS)[1]. The delocalization of the exocyclic amine's lone pair into the pyrimidine ring restricts bond rotation, a phenomenon that heavily influences both NMR and Infrared (IR) spectral signatures[2].

Figure 1: Self-validating spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in H and C NMR

In the

In the

Self-Validating NMR Protocol

To ensure trustworthiness, the NMR acquisition must be a self-validating system.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

(containing 0.03% v/v Tetramethylsilane, TMS). -

Calibration (Internal Validation): Lock the spectrometer to the deuterium frequency of the solvent. Zero the chemical shift scale exactly to the internal TMS peak (

ppm) and verify the residual -

Acquisition: Acquire

H NMR at 400 MHz (16 scans, relaxation delay -

Orthogonal Verification: Run a 2D

H-

Infrared (IR) Vibrational Analysis

Causality in Vibrational Modes

The IR spectrum of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is defined by what is absent as much as what is present. The complete absence of an

Self-Validating ATR-FTIR Protocol

-

Background Subtraction: Prior to loading the sample, acquire a background scan (32 scans, 4 cm

resolution) of the clean, empty diamond ATR crystal. This self-corrects for ambient -

Sample Application: Apply 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

-

Acquisition & Validation: Acquire the sample spectrum. Validate the baseline; if the baseline slopes significantly, it indicates poor crystal contact or scattering, and the sample must be re-pressed and re-run.

High-Resolution Mass Spectrometry (HRMS)

Isotopic Signatures & Fragmentation Causality

In positive Electrospray Ionization (ESI+) mode, the molecule readily protonates at the endocyclic nitrogen (

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary fragmentation pathways: the loss of

Figure 2: ESI-HRMS fragmentation pathway highlighting isotopic and structural cleavage.

Self-Validating LC-ESI-HRMS Protocol

-

System Calibration: Infuse a tuning mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring mass accuracy is strictly

ppm. -

Internal Lock Mass: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer during the run. This continuous internal calibration self-validates the exact mass measurement of the analyte in real-time.

-

Acquisition: Inject 1

L of a 1

Consolidated Spectroscopic Data

To facilitate rapid cross-referencing for analytical chemists, the quantitative spectroscopic parameters are summarized below.

Table 1: H and C NMR Assignments ( , 400/100 MHz)

| Position | Multiplicity | Integration | Assignment Rationale | ||

| 2 | - | - | - | 161.0 | Deshielded by two endocyclic N atoms and exocyclic amine. |

| 4 | - | - | - | 159.5 | Deshielded by inductive pull of Chlorine atom. |

| 5 | - | - | - | 115.0 | Shielded aromatic carbon (ortho/para to donors). |

| 6 | 8.15 | Singlet (s) | 1H | 156.0 | Aromatic |

| 3.15 | Singlet (s) | 6H | 37.5 | Downfield shift due to partial | |

| 2.20 | Singlet (s) | 3H | 15.0 | Benzylic-type methyl adjacent to Chlorine. |

Table 2: Key IR and HRMS Parameters

| Analytical Technique | Observed Value | Structural Significance |

| ATR-FTIR | 3050 cm | Aromatic |

| ATR-FTIR | 2950, 2870 cm | Aliphatic |

| ATR-FTIR | 1580, 1540 cm | Pyrimidine ring |

| ATR-FTIR | 1080 cm | Aromatic |

| ESI-HRMS | m/z 172.0640 | |

| ESI-HRMS | m/z 174.0611 |

References

-

Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS Publications. URL:[Link][3]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. URL:[Link][2]

-

Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents. SciSpace. URL:[Link][4]

-

Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. URL:[Link][1]

Sources

biological activity of substituted pyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives

Introduction: The Pyrimidine Core

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1][2][3] Its fundamental importance is highlighted by its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil.[2][4][5] This natural prevalence has established the pyrimidine scaffold as a "privileged structure," inspiring decades of research into the synthesis and biological evaluation of its derivatives. These efforts have revealed that strategic substitutions on the pyrimidine ring can yield compounds with a vast spectrum of pharmacological activities, making them crucial leads in modern drug discovery.[1][3][4][6][7]

This guide provides a technical overview of the primary biological activities of substituted pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, quantitative data, and field-proven experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyrimidines are among the most successful scaffolds in oncology, targeting various pathways essential for tumor growth and survival.[8] Many approved anticancer drugs, such as 5-Fluorouracil, are pyrimidine analogs, underscoring their therapeutic significance.[9]

Mechanisms of Action

The anticancer effects of pyrimidine derivatives are diverse and often multi-faceted. Key mechanisms include:

-

Kinase Inhibition: Many derivatives are designed to fit into the ATP-binding pocket of protein kinases, which are frequently overactive in cancer. Epidermal Growth Factor Receptor (EGFR) is a common target, where inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[8][10][11] Marketed drugs like gefitinib and erlotinib, which feature a fused pyrimidine (quinazoline) core, exemplify this approach.[10][11]

-

Enzyme Inhibition: Pyrimidines can act as antimetabolites by inhibiting enzymes crucial for nucleotide synthesis. Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are classic targets, leading to the depletion of DNA building blocks and cell cycle arrest.[8][11] Some derivatives also function as Topoisomerase II poisons, preventing the re-ligation of DNA strands and inducing apoptosis.[11]

-

Induction of Apoptosis: Many pyrimidine compounds trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[12] Mechanistic studies show that potent derivatives can cause cell cycle arrest, typically at the G2/M phase, and induce apoptosis by activating key pathways and causing loss of mitochondrial membrane potential.[12]

Data Presentation: In Vitro Cytotoxicity

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.[8]

| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Pyrimidine-Aryl Urea Hybrid (4b) | SW480 (Colon) | 11.08 | G2/M Arrest, Apoptosis Induction[12] |

| Pyrazolo[3,4-d]pyrimidines | LoVo (Colon) | 0.08 - 15.4 | Not Specified[8] |

| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | 0.15 - 25.8 | Not Specified[8] |

| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | 0.11 - 19.3 | Not Specified[8] |

| Pyrimidine-Sulfonamide Hybrid (3a) | HCT-116 (Colon) | 5.66 | Apoptosis Induction, Migration Inhibition[13] |

| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 0.02 - 1.5 | Not Specified[8] |

| Pyrimidine Derivative (3b) | PC3 (Prostate) | 21 | B-cell lymphoma 2 (Bcl-2) Inhibition[14] |

Visualization: Key Signaling Pathway

The inhibition of the EGFR signaling pathway is a critical mechanism for many pyrimidine-based anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of novel compounds on cancer cell lines.[8][12]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., SW480, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test pyrimidine derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[15] Pyrimidine derivatives have shown significant promise, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1][7][16][17]

Data Presentation: In Vitro Antimicrobial Efficacy

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[8][15][18]

| Compound Class / Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Thiazolo Pyrimidine | Staphylococcus aureus | - | Candida albicans | 90% inhibition[7] |

| Indolyl-pyrimidine | S. aureus | Potent[19][20] | - | - |

| Indolyl-pyrimidine | E. coli | Potent[19][20] | - | - |

| 2H-thiopyran-pyrimidine (3a) | S. aureus | 8 | C. albicans | 0.25[21] |

| 2H-thiopyran-pyrimidine (3a) | E. coli | 8 | Aspergillus niger | 16[21] |

| 2H-thiopyran-pyrimidine (3c) | S. aureus | 16 | C. albicans | 1[21] |

Visualization: Experimental Workflow

The broth microdilution method is a standard, quantitative technique for determining the MIC of a potential antimicrobial agent.[18][22]

Experimental Protocol: Broth Microdilution Assay

This protocol provides a quantitative assessment of a compound's bacteriostatic or fungistatic activity.[15][18][23]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is determined as the MIC.

Materials:

-

Test microorganism (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrimidine derivative (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Standard antibiotic/antifungal for positive control (e.g., Ciprofloxacin, Fluconazole)

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the pyrimidine derivative in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL being discarded.

-

Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative control). This brings the final volume to 100 µL in wells 1-11.

-

Controls:

-

Growth Control (Positive Control): A well containing 100 µL of inoculated broth with no compound.

-

Sterility Control (Negative Control): A well containing 100 µL of uninoculated broth.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control.

Antiviral Activity: Interfering with Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, have been instrumental in the development of antiviral therapies.[24] They often function by interfering with the synthesis of viral DNA or RNA, a critical step in the replication cycle of many viruses.[2][24]

Mechanisms of Action

-

Reverse Transcriptase Inhibition: This is a key mechanism against retroviruses like HIV. Pyrimidine analogs, such as Zidovudine (AZT), are phosphorylated by host cell kinases into their active triphosphate form. They are then incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination because they lack the 3'-hydroxyl group needed for the next phosphodiester bond.[24]

-

Inhibition of Viral Polymerases: For other viruses, such as herpes viruses and influenza, pyrimidine derivatives can inhibit viral DNA or RNA polymerases, preventing the replication of the viral genome.[24]

-

Broad-Spectrum Activity: Some novel pyrimidine compounds have shown broad-spectrum antiviral activity by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[25] This depletes the nucleotide pool available for viral replication.

Many pyrimidine derivatives have been investigated and patented for activity against a wide range of viruses, including HIV, Hepatitis B and C (HCV), influenza, herpes viruses, and human coronaviruses.[10][25][26]

Experimental Protocol: Plaque Reduction Assay

This is a classic and reliable method to quantify the inhibition of viral replication by a test compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the ability of the virus to infect cells, replicate, and spread to neighboring cells is reduced, leading to a decrease in the number of "plaques" (zones of cell death) formed.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer (e.g., Herpes Simplex Virus)

-

Complete culture medium

-

Test pyrimidine derivative

-

Semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

-

Compound Pre-treatment: Remove the medium and wash the cell monolayer with PBS. Add medium containing various concentrations of the pyrimidine derivative and incubate for 1-2 hours.

-

Viral Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the compound-containing medium and infect the cells with the virus dilution for 1 hour, allowing the virus to adsorb.

-

Overlay Application: After adsorption, remove the viral inoculum. Add the semi-solid overlay medium, which also contains the corresponding concentrations of the test compound. The overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-5 days (depending on the virus) at 37°C and 5% CO₂ until plaques are visible.

-

Staining and Counting: Remove the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with Crystal Violet, which stains living cells purple, leaving the plaques clear.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases.[27][28] Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[3][6][27]

Mechanisms of Action

The primary mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[27][29]

-

COX Inhibition: By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain, fever, and swelling.[27] Selective inhibition of COX-2 over COX-1 is a major goal, as COX-1 has important housekeeping functions, and its inhibition can lead to gastrointestinal side effects.[29]

-

Cytokine and Nitric Oxide Inhibition: Pyrimidine derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[27] They can also inhibit the expression of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), another important inflammatory mediator.[27]

Data Presentation: In Vitro Anti-inflammatory Efficacy

| Compound Class | Assay | Target Organism/Cell | Potency / Result |

| Pyrimidine Derivatives (L1, L2) | COX Inhibition | Purified Enzyme | Selective for COX-2 over COX-1[29] |

| Pyrimidine Derivatives (L1, L2) | ROS Reduction | THP-1 Cells | Reduced free radical levels[29] |

| Pyrazolo[3,4-d]pyrimidine | In vivo pleurisy model | Rat | Good activity at 30 mg/kg[6] |

| Thiazolo[3,2-c]pyrimidine | In vivo edema model | Rat | 37.4% inhibition at 100 mg/kg[6] |

Visualization: Key Signaling Pathway

The inhibition of the COX pathway is central to the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrimidine-based agents.

Experimental Protocol: Inhibition of Cytokine Release from LPS-Stimulated Macrophages

This in vitro assay is a cornerstone for evaluating the potential anti-inflammatory activity of novel compounds.[28][30][31]

Principle: Macrophages (like the RAW 264.7 cell line or differentiated THP-1 cells) are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a strong inflammatory response, including the release of pro-inflammatory cytokines like TNF-α and IL-6. The ability of a test compound to reduce the secretion of these cytokines is measured.[30]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Test pyrimidine derivative (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well or 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the pyrimidine derivative. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 100-1000 ng/mL (except for the negative control wells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any cells. Carefully collect the supernatant, which contains the secreted cytokines.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and/or IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

-

Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-stimulated vehicle control. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value if possible. A cell viability assay (like MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[28]

Synthesis Methodologies: A Brief Overview

The vast chemical diversity and biological activity of pyrimidine derivatives are made possible by robust synthetic strategies.[32] A common and versatile approach involves the nucleophilic substitution on a reactive pyrimidine intermediate.[33]

Visualization: General Synthesis Workflow

Experimental Protocol: Synthesis of Pyrimidine Thioethers

This protocol outlines a representative synthesis via nucleophilic substitution.[33]

Principle: A thiophenol, acting as a nucleophile, displaces the chloride leaving group from 2-(Chloromethyl)pyrimidine hydrochloride in an Sₙ2 reaction. A base is used to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl generated.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted thiophenol (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Nucleophile Activation: Dissolve the substituted thiophenol in ethanol in a round-bottom flask. Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.

-

Reaction: Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Add water to the residue and extract the product with ethyl acetate (3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate the solvent. The crude product can be further purified by recrystallization or column chromatography.

Conclusion

Substituted pyrimidine derivatives represent a profoundly important class of heterocyclic compounds with a remarkable breadth of biological activities.[4][7] Their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents are well-established, driven by their ability to specifically interact with and modulate a wide array of biological targets. The chemical tractability of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues to uncover novel mechanisms and synthetic methodologies, pyrimidine derivatives will undoubtedly remain a vital and enduring scaffold in the quest for new and more effective therapies.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (2023, October 30). Retrieved March 8, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved March 8, 2026, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023, January 6). Retrieved March 8, 2026, from [Link]

-

A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019, June 1). Retrieved March 8, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved March 8, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved March 8, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.). Retrieved March 8, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (2024, October 13). Retrieved March 8, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Retrieved March 8, 2026, from [Link]

-

In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved March 8, 2026, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.). Retrieved March 8, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

-

Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents - Bentham Science. (2024, May 24). Retrieved March 8, 2026, from [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved March 8, 2026, from [Link]

-

Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI. (2021, April 23). Retrieved March 8, 2026, from [Link]

-

(PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate. (2025, August 10). Retrieved March 8, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26). Retrieved March 8, 2026, from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Retrieved March 8, 2026, from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (2023, January 20). Retrieved March 8, 2026, from [Link]

-

NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). Retrieved March 8, 2026, from [Link]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed. (2020, August 15). Retrieved March 8, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - Semantic Scholar. (n.d.). Retrieved March 8, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). Retrieved March 8, 2026, from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16). Retrieved March 8, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. (2024, October 4). Retrieved March 8, 2026, from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). Retrieved March 8, 2026, from [Link]

-

(PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. (2025, August 9). Retrieved March 8, 2026, from [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4). Retrieved March 8, 2026, from [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University. (n.d.). Retrieved March 8, 2026, from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (2022, August 1). Retrieved March 8, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - ResearchGate. (2025, October 17). Retrieved March 8, 2026, from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved March 8, 2026, from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved March 8, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 8, 2026, from [Link]

-

2.6. In vitro anti-inflammatory activity assay - Bio-protocol. (n.d.). Retrieved March 8, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. eijppr.com [eijppr.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wjarr.com [wjarr.com]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. gsconlinepress.com [gsconlinepress.com]

- 25. eurekaselect.com [eurekaselect.com]

- 26. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. journalajrb.com [journalajrb.com]

- 32. jchemrev.com [jchemrev.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Medicinal Chemistry

The following technical guide provides an in-depth review of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3), a specialized heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules.

CAS: 71406-68-3 | Formula: C₇H₁₀ClN₃ | MW: 171.63 g/mol [1][2]

Executive Summary

4-Chloro-N,N,5-trimethylpyrimidin-2-amine represents a "privileged scaffold" modification within the pyrimidine class. Unlike its ubiquitous primary amine analog (4-chloro-5-methylpyrimidin-2-amine), this N,N-dimethyl variant offers a pre-installed lipophilic motif at the C2 position. This structural feature is critical for medicinal chemists optimizing membrane permeability , solubility , and hydrophobic interactions within the solvent-exposed regions of ATP-binding pockets (e.g., EGFR, FAK, and ALK kinases).

This guide details the synthesis, reactivity profile, and strategic application of this compound in drug discovery, moving beyond basic catalog data to actionable chemical intelligence.

Chemical Profile & Structural Logic

The Pharmacophore Triad

The molecule derives its utility from three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) studies:

| Position | Substituent | Function in Drug Design |

| C4 | Chlorine (-Cl) | The Electrophile. Highly reactive handle for SNAr reactions. It is typically displaced by anilines or phenols to form the "hinge-binding" core of kinase inhibitors. |

| C5 | Methyl (-CH₃) | The Selectivity Filter. Provides steric bulk that can induce conformational changes in the target protein or fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases). |

| C2 | Dimethylamine (-NMe₂) | The Solubilizer/Modulator. Increases lipophilicity (LogP) compared to -NH₂, improving blood-brain barrier (BBB) penetration. It also removes a hydrogen bond donor, altering the H-bond network. |

Physicochemical Properties[3]

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Soluble in DCM, DMSO, Methanol; low solubility in water.

-

LogP (Predicted): ~1.8 (vs. ~0.6 for the primary amine analog).

-

pKa: The pyrimidine ring nitrogen is weakly basic, but the electron-donating NMe₂ group increases electron density, making the ring slightly more electron-rich than the 2-chloro analog.

Synthesis & Experimental Protocols

The synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine typically follows a convergent route starting from acyclic precursors or the chlorination of the corresponding pyrimidinone.

Core Synthesis Workflow (Graphviz)

Caption: Convergent synthesis route via pyrimidinone intermediate.

Detailed Protocol: Chlorination of Pyrimidinone

Note: This protocol is adapted from standard procedures for 4-chloropyrimidines.

Prerequisites:

-

Precursor: 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one.

-

Reagent: Phosphorus Oxychloride (POCl₃) [Corrosive/Toxic].

-

Base: N,N-Diethylaniline or DIPEA (Catalytic).

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 1.0 eq of 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one in neat POCl₃ (5–10 volumes).

-